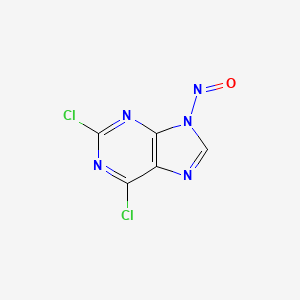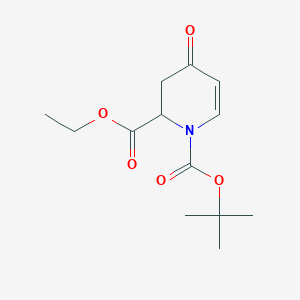
1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C13H21NO5 It is characterized by the presence of a dihydropyridine ring, which is a common structural motif in many biologically active molecules
準備方法
The synthesis of 1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the tert-butyl and ethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Oxidation and esterification: The final steps involve oxidation to introduce the keto group and esterification to form the diester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming a dihydropyridine alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The dihydropyridine ring is a key structural component in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other materials with specific electronic and optical properties.
Biological Studies: It can serve as a model compound for studying the reactivity and properties of dihydropyridine derivatives in biological systems.
作用機序
The mechanism of action of 1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives typically act by binding to and inhibiting voltage-gated calcium channels, thereby reducing calcium influx into cells. This leads to vasodilation and a decrease in blood pressure. The exact molecular pathways involved depend on the specific structure and functional groups of the compound.
類似化合物との比較
1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: A dihydropyridine derivative used to treat angina and hypertension.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl and ethyl groups may enhance its stability and modify its interaction with molecular targets.
特性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h6-7,10H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXGIPSCBHXELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C=CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
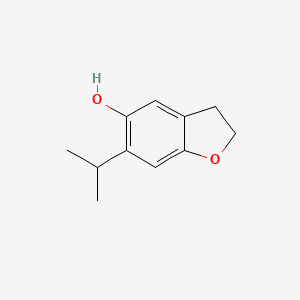
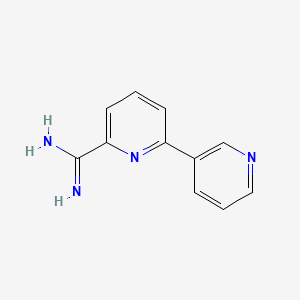
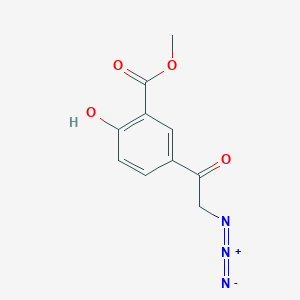
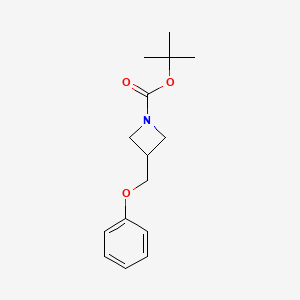
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
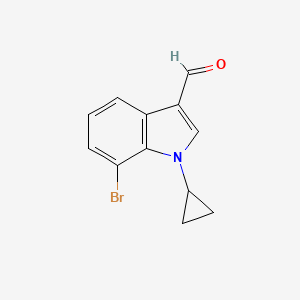
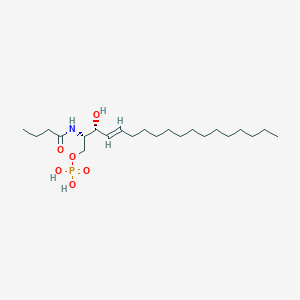
![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
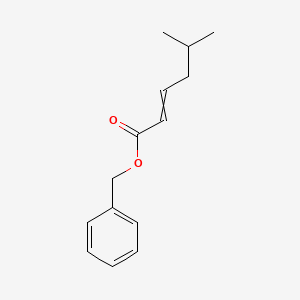
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
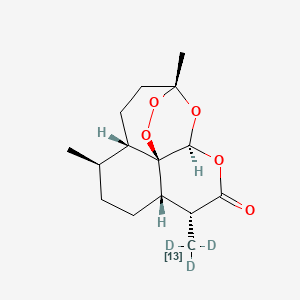
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
